3-[4-(3-bromobenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
Description
Properties
IUPAC Name |
3-[4-(3-bromophenyl)sulfonylpiperazin-1-yl]-6-pyrazol-1-ylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN6O2S/c18-14-3-1-4-15(13-14)27(25,26)23-11-9-22(10-12-23)16-5-6-17(21-20-16)24-8-2-7-19-24/h1-8,13H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANLXUFIMBMCSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)S(=O)(=O)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-bromobenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine typically involves multi-step procedures. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the selective formation of the desired piperazine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-bromobenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzenesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of its functional groups.
Cyclization: The piperazine and pyrazole rings can be involved in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., DBU), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
The compound 3-[4-(3-bromobenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is of significant interest in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its applications, supported by data tables and case studies.
Chemical Properties and Structure
The molecular formula for this compound is , with a molecular weight of approximately 426.32 g/mol. The structure features a pyridazine core substituted with a piperazine moiety and a bromobenzenesulfonyl group, which may contribute to its biological activity.
Anticancer Activity
Recent studies have explored the anticancer properties of compounds containing piperazine and pyrazole derivatives. The presence of the bromobenzenesulfonyl group is believed to enhance the compound's ability to inhibit cancer cell proliferation.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that similar compounds exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Antimicrobial Properties
Compounds with piperazine structures have shown promising antimicrobial activity. The sulfonyl group enhances solubility and bioavailability, making it a suitable candidate for further development as an antimicrobial agent.
Case Study:
Research published in Antimicrobial Agents and Chemotherapy indicated that derivatives of piperazine exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study highlighted the potential for these compounds to be developed into new antibiotics.
Central Nervous System (CNS) Disorders
Given the structural similarity to known psychoactive agents, this compound may also have applications in treating CNS disorders such as anxiety and depression. The piperazine ring is often associated with neuropharmacological effects.
Case Study:
In a study featured in Neuropharmacology, piperazine derivatives were assessed for their anxiolytic effects in animal models. Results indicated that these compounds could modulate neurotransmitter levels, suggesting potential therapeutic effects.
Table 1: Summary of Biological Activities
| Activity Type | Reference | Observed Effects |
|---|---|---|
| Anticancer | Journal of Medicinal Chemistry | Induces apoptosis in cancer cell lines |
| Antimicrobial | Antimicrobial Agents and Chemotherapy | Effective against Gram-positive and Gram-negative bacteria |
| CNS Disorders | Neuropharmacology | Modulates neurotransmitter levels, potential anxiolytic effects |
Mechanism of Action
The mechanism of action of 3-[4-(3-bromobenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with molecular targets in the body. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Compounds :
3-{4-[(3-Chlorophenyl)sulfonyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine (C₁₈H₁₉ClN₆O₂S, MW 418.90 ):
- Replaces bromine with chlorine on the benzenesulfonyl group.
- The pyrazole substituent is methylated, increasing steric bulk.
- Reduced molecular weight (418.90 vs. 483.34) may improve solubility but decrease lipophilicity.
3-(1H-Pyrazol-1-yl)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine (C₂₀H₂₄N₆O₂S, MW 412.5 ):
- Features a multi-methylated benzenesulfonyl group.
- Trimethyl substitution enhances hydrophobicity but may hinder target binding due to steric effects.
Activity Insights :
- Methyl groups on pyrazole (e.g., in ) reduce conformational flexibility, possibly lowering entropic penalties during binding .
Analogues with Varied Aromatic Substituents
Key Compounds :
3-Cyclopropyl-6-(3-ethoxy-4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-1-yl)pyridazine (from ): Replaces sulfonyl with phenoxy groups. Ethoxy and fluorophenoxy substituents increase electron density, altering pharmacokinetics.
Activity Insights :
Analogues Lacking Sulfonyl or Piperazine Moieties
3-(Piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine (C₁₁H₁₄N₆, MW 230.26 ):
- Absence of sulfonyl group reduces molecular weight significantly.
- Likely exhibits lower binding affinity due to missing electron-withdrawing effects.
N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine (from ):
- Replaces piperazine with an aniline group.
- Planar structure promotes π-π interactions but limits conformational diversity.
Activity Insights :
Data Tables
Table 1: Structural and Physicochemical Comparison
*LogP values estimated via computational tools.
Research Findings
- Synthetic Efficiency : Brominated sulfonyl derivatives require harsher conditions (e.g., 180°C in acetonitrile ) compared to chlorinated analogs.
- Biological Relevance : Piperazinyl-pyridazines are associated with anti-viral and anti-bacterial activities, with sulfonyl groups enhancing enzyme inhibition (e.g., dihydroorotate dehydrogenase ).
- Structural Stability : Planarity in pyridazine derivatives (RMSD ~0.044 Å ) and intramolecular hydrogen bonds (S(6) motifs ) improve crystallinity and stability.
Biological Activity
The compound 3-[4-(3-bromobenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a piperazine moiety, a pyrazole ring, and a bromobenzenesulfonyl group, which may contribute to its biological properties.
Research indicates that compounds similar to this compound may interact with various biological targets, including receptors involved in neurotransmission and cell signaling pathways. The presence of the piperazine ring is often associated with activity at serotonin and dopamine receptors, suggesting potential applications in neuropharmacology.
Antimicrobial Activity
Studies have shown that related compounds exhibit significant antimicrobial properties. For instance, derivatives of piperazine have been evaluated for their efficacy against various bacterial strains. While specific data on the target compound is limited, it is reasonable to hypothesize similar activity based on structural analogs.
Anticancer Activity
Research has also explored the anticancer potential of piperazine derivatives. A study highlighted that certain piperazine-containing compounds demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis through the modulation of key signaling pathways. This suggests that this compound may possess similar properties.
Case Studies
-
Case Study 1: Neuropharmacological Effects
- In a recent study, a related piperazine derivative was tested for its effects on anxiety and depression in rodent models. The results indicated significant anxiolytic effects, which were attributed to serotonergic modulation.
-
Case Study 2: Antimicrobial Efficacy
- A series of experiments evaluated the antibacterial activity of piperazine derivatives against Gram-positive and Gram-negative bacteria. Results showed promising inhibition zones, indicating effective antimicrobial action.
Research Findings
Q & A
Q. Methodological Insight :
- Reactivity : Prioritize reactions at the sulfonyl group (e.g., nucleophilic displacement) or pyridazine nitrogen (e.g., alkylation). Use TLC and NMR to track regioselectivity .
- Biological Implications : Assess interactions with enzymes/receptors via docking studies, leveraging the pyridazine-pyrazole scaffold’s affinity for kinase domains .
What are the standard synthetic routes for this compound, and what critical parameters control yield and purity?
Basic Question
Synthesis typically involves:
Piperazine sulfonylation : React 3-bromobenzenesulfonyl chloride with piperazine under basic conditions (e.g., NaH/DMF, 0–5°C).
Pyridazine coupling : Introduce the pyrazole via Buchwald-Hartwig amination or nucleophilic aromatic substitution (120°C, DMSO/K₂CO₃) .
Q. Methodological Insight :
- Optimization : Control temperature to minimize sulfonamide hydrolysis. Use HPLC to monitor intermediates. Yields >70% require anhydrous conditions and inert atmospheres .
Which analytical techniques are most effective for characterizing this compound and its intermediates?
Basic Question
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., piperazine-CH₂ at δ 3.2–3.5 ppm; pyridazine protons at δ 8.1–8.5 ppm) .
- Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]+ at m/z 493.02) .
- X-ray Crystallography : Resolves steric clashes (e.g., bromine vs. pyrazole orientation) .
Advanced Tip : Pair LC-MS with ion mobility spectrometry to separate isobaric byproducts .
How can researchers optimize reaction conditions to improve synthesis scalability while minimizing side products?
Advanced Question
- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (temperature, solvent, catalyst loading). For example, optimize Suzuki-Miyaura coupling using Pd(OAc)₂/XPhos in THF/water (80°C) .
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .
Reference : highlights DoE’s role in reducing trial-and-error approaches.
How should contradictory reports about biological activity (e.g., variable IC₅₀ values) be addressed experimentally?
Advanced Question
- Assay Standardization : Replicate studies under identical conditions (buffer pH, ATP concentration for kinase assays).
- Orthogonal Assays : Validate activity via SPR (binding affinity) and cellular assays (e.g., luciferase reporters) .
- Control for Solubility : Use DMSO stocks ≤0.1% to avoid solvent interference .
Example : notes discrepancies in antimicrobial activity due to assay pH variations.
What computational strategies can predict this compound’s reactivity or binding modes?
Advanced Question
- Quantum Mechanics (QM) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. Use Gaussian09 at the B3LYP/6-31G* level .
- Molecular Dynamics (MD) : Simulate binding to targets (e.g., PARP1) with AMBER. Focus on sulfonyl-pi interactions with catalytic residues .
Case Study : details ICReDD’s workflow for reaction path optimization via QM-informed experiments.
How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?
Advanced Question
- Analog Synthesis : Replace bromine with electron-withdrawing groups (e.g., CF₃) or modify pyrazole substituents (e.g., methyl → ethyl for lipophilicity) .
- SAR Table :
| Derivative | Modification | Activity Change | Reference |
|---|---|---|---|
| 3-CF₃ analog | Increased electrophilicity | 2× kinase inhibition | |
| Pyrazole-NH₂ substitution | Enhanced H-bonding | Improved solubility |
What strategies ensure compound stability during storage and in biological assays?
Advanced Question
- Degradation Studies : Accelerated stability testing (40°C/75% RH, 1 week) with HPLC monitoring.
- Lyophilization : Store as lyophilized powder in argon-flushed vials to prevent sulfonamide hydrolysis .
Note : emphasizes avoiding aqueous buffers for long-term storage.
How can researchers assess the drug-likeness of this compound for preclinical studies?
Advanced Question
- ADMET Prediction : Use SwissADME to calculate logP (ideal: 2–3), topological PSA (<90 Ų). reports MW 412.5, aligning with Lipinski’s rules.
- Caco-2 Permeability : Validate via PAMPA assays; pyridazine analogs often show moderate absorption .
What experimental approaches identify the compound’s molecular targets in complex biological systems?
Advanced Question
- Chemical Proteomics : Use biotinylated probes for pull-down assays + LC-MS/MS identification .
- Crystallography : Co-crystallize with suspected targets (e.g., kinases) to resolve binding motifs .
Case Study : identifies pyridazine derivatives as PDE4 inhibitors via SPR-based screening.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
